1-{[3,5-bis(3-methoxyphenyl)-4-methyl-1H-pyrazol-1-yl]methyl}-4-chloro-3,5-dimethyl-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-3,5-bis(3-methoxyphenyl)-4-methyl-1H-pyrazole is a complex organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-3,5-bis(3-methoxyphenyl)-4-methyl-1H-pyrazole typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the formation of the pyrazole ring through the condensation of hydrazines with 1,3-diketones, followed by further functionalization to introduce the chloro and methoxy groups .
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process would typically include steps such as purification through recrystallization or chromatography to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
1-[(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-3,5-bis(3-methoxyphenyl)-4-methyl-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: Halogen atoms like chlorine can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups in place of the chlorine atom.
Scientific Research Applications
1-[(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-3,5-bis(3-methoxyphenyl)-4-methyl-1H-pyrazole has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials with specific properties, such as polymers or dyes.
Mechanism of Action
The mechanism of action of 1-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-3,5-bis(3-methoxyphenyl)-4-methyl-1H-pyrazole involves its interaction with specific molecular targets. These targets may include enzymes or receptors, where the compound can inhibit or activate certain pathways. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethylpyrazole: A simpler pyrazole derivative with similar structural features.
1,3-Dimethyl-4-chloropyrazole: Another related compound with a chlorine substituent.
Uniqueness
1-[(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-3,5-bis(3-methoxyphenyl)-4-methyl-1H-pyrazole is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C24H25ClN4O2 |
---|---|
Molecular Weight |
436.9 g/mol |
IUPAC Name |
1-[[3,5-bis(3-methoxyphenyl)-4-methylpyrazol-1-yl]methyl]-4-chloro-3,5-dimethylpyrazole |
InChI |
InChI=1S/C24H25ClN4O2/c1-15-23(18-8-6-10-20(12-18)30-4)27-29(14-28-17(3)22(25)16(2)26-28)24(15)19-9-7-11-21(13-19)31-5/h6-13H,14H2,1-5H3 |
InChI Key |
OZIINLBLXATSBX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(N=C1C2=CC(=CC=C2)OC)CN3C(=C(C(=N3)C)Cl)C)C4=CC(=CC=C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.